Ethyl 2-cyclopropylcyclopropane-1-carboxylate
Description
Ethyl 2-cyclopropylcyclopropane-1-carboxylate is a bicyclic ester characterized by two fused cyclopropane rings, with one substituent being an ethyl ester group at position 1 and a cyclopropyl moiety at position 2. These typically involve cyclopropanation via [2+1] cycloaddition, esterification, and functional group transformations under controlled conditions .
Properties
IUPAC Name |
ethyl 2-cyclopropylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFHNXQFRCLLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclopropylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with cyclopropylcarbene, which can be generated in situ from cyclopropylmethyl bromide and a strong base like sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyclopropylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Ammonia or amines for amide formation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides.
Scientific Research Applications
Ethyl 2-cyclopropylcyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. For instance, its cyclopropane rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Cyclopropane derivatives exhibit distinct physical properties influenced by substituents and ring strain. Key comparisons include:
*Estimated based on analogous structures.
- Ring Strain : Cyclopropane derivatives (e.g., compounds in ) exhibit higher strain (~27 kcal/mol) compared to cyclobutane derivatives (, ~26 kcal/mol), leading to greater reactivity in ring-opening or rearrangement reactions .
- Thermal Stability : Sulfonamide-substituted cyclopropanes (e.g., compound 11 in ) show higher melting points (180–183°C) due to intermolecular hydrogen bonding, whereas esters without polar groups (e.g., Ethyl 2-formyl-1-cyclopropanecarboxylate) likely have lower thermal stability .
Reactivity and Functionalization
- Electrophilic Reactivity : Ethyl 1-(Chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate () undergoes nucleophilic substitution at the chlorocarbonyl group, enabling amide or ester bond formation. In contrast, this compound’s cyclopropyl group may stabilize adjacent carbocations or participate in strain-driven cycloadditions .
- Hydrolysis : Cyclopropane esters (e.g., compound 10 in ) hydrolyze to carboxylic acids under basic conditions, a property critical for prodrug activation. Cyclobutane esters () may hydrolyze more slowly due to reduced ring strain .
Biological Activity
Ethyl 2-cyclopropylcyclopropane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 182.26 g/mol. The compound features two cyclopropane rings, which contribute to its strain energy and reactivity. The presence of these rings makes it a valuable building block in organic synthesis and drug design.
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclopropanation reactions. For example, the Simmons-Smith reaction can be utilized to introduce cyclopropane moieties into organic frameworks. The general reaction conditions involve the use of zinc carbenoids with alkenes or alkynes to form cyclopropanes with high stereoselectivity .
The biological activity of this compound is primarily attributed to the strain energy within its cyclopropane rings, which allows for various chemical transformations. These transformations can lead to interactions with biological targets, including enzymes and receptors.
Potential Biological Targets
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies have shown that derivatives containing cyclopropane structures exhibit activity against various pathogens, including Staphylococcus aureus and Candida albicans .
- Antifungal Activity : Some derivatives have demonstrated significant antifungal activity, with minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Candida albicans .
- Drug Design : The structural properties of this compound make it an attractive candidate for drug design due to its ability to enhance metabolic stability and receptor affinity .
Study on Antimicrobial Activity
A recent study synthesized a series of amide derivatives based on cyclopropane structures, including this compound. The bioassay results indicated that several compounds exhibited moderate activity against common bacterial strains. Notably, three compounds showed excellent antifungal activity against Candida albicans, highlighting the potential therapeutic applications of cyclopropane derivatives .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of cyclopropane derivatives with specific protein targets involved in microbial resistance. Compounds derived from this compound demonstrated favorable interactions with the CYP51 protein, a known target for antifungal drugs .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Target Organism | MIC (μg/mL) | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate | Several derivatives showed activity |
| Antifungal | Candida albicans | 16 | Excellent antifungal activity observed |
| Drug Design Potential | Various | - | Enhances metabolic stability and receptor affinity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-cyclopropylcyclopropane-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., via [2+1] cycloaddition or Simmons–Smith reactions) followed by esterification. Key variables include:
- Catalysts : Transition-metal catalysts (e.g., Rh(II) or Cu(I)) for stereoselective cyclopropanation .
- Solvents : Polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates.
- Temperature : Low temperatures (−20°C to 0°C) to minimize side reactions.
- Optimization requires monitoring by TLC or GC-MS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of cyclopropane donor).
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm cyclopropane ring geometry and ester group signals (e.g., δ 4.1–4.3 ppm for ethyl ester protons) .
- X-ray Crystallography : For absolute configuration determination, refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] at m/z 393.4 for CHNO) .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer :
- Assume acute toxicity due to structural analogs (e.g., cyclopropane derivatives with CNS activity).
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Follow ALARA principles (As Low As Reasonably Achievable) for exposure .
Advanced Research Questions
Q. How can researchers resolve contradictory data in cyclopropane ring strain measurements for this compound?
- Methodological Answer :
- Computational Modeling : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental strain energy from calorimetry.
- Cross-Validate Techniques : Use X-ray crystallography (bond lengths/angles) and NMR coupling constants (-values) to assess ring distortion .
- Replicate Synthesis : Ensure purity (>95% by HPLC) to exclude impurities affecting measurements .
Q. What strategies enable stereoselective synthesis of this compound derivatives with chiral centers?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-configured amines) to induce asymmetry .
- Asymmetric Catalysis : Employ chiral ligands (e.g., bisoxazolines) with Cu(I) or Rh(II) catalysts for enantioselective cyclopropanation.
- Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer via temperature-controlled pathways.
Q. How can computational methods predict the reactivity of this compound in novel reactions (e.g., ring-opening or cross-coupling)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model transition states for ring-opening reactions (e.g., with electrophiles).
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify reactive sites.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug discovery applications .
Key Methodological Recommendations
- Experimental Design : Always include control reactions (e.g., catalyst-free conditions) to validate mechanistic hypotheses .
- Data Reporting : Follow Beilstein Journal guidelines: provide raw spectral data in supplementary materials and avoid duplicating figures in text .
- Ethical Compliance : For biological studies, adhere to institutional review protocols for chemical safety and data reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
